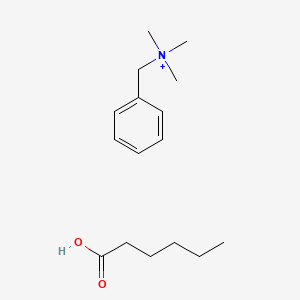
Benzyl(trimethyl)azanium;hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(trimethyl)azanium;hexanoic acid is a compound with the molecular formula C16H28NO2. It is a quaternary ammonium salt formed by the combination of benzyl(trimethyl)azanium and hexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(trimethyl)azanium;hexanoic acid typically involves the reaction of benzyl chloride with trimethylamine to form benzyl(trimethyl)azanium chloride. This intermediate is then reacted with hexanoic acid to yield the final product. The reaction conditions usually involve the use of a solvent such as methanol or water and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(trimethyl)azanium;hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Benzyl(trimethyl)azanium;hexanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl(trimethyl)azanium;hexanoic acid involves its interaction with molecular targets and pathways within cells. As a quaternary ammonium compound, it can disrupt cell membranes and interfere with cellular processes. The compound may also act as a catalyst in chemical reactions, facilitating the formation of desired products by lowering the activation energy .
Comparación Con Compuestos Similares
Similar Compounds
Benzyltrimethylammonium hydroxide: Another quaternary ammonium compound with similar properties and applications.
Hexanoic acid: A carboxylic acid with similar structural features but different chemical properties.
Uniqueness
Benzyl(trimethyl)azanium;hexanoic acid is unique due to its combination of a quaternary ammonium group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
928329-63-9 |
|---|---|
Fórmula molecular |
C16H28NO2+ |
Peso molecular |
266.40 g/mol |
Nombre IUPAC |
benzyl(trimethyl)azanium;hexanoic acid |
InChI |
InChI=1S/C10H16N.C6H12O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2-3-4-5-6(7)8/h4-8H,9H2,1-3H3;2-5H2,1H3,(H,7,8)/q+1; |
Clave InChI |
YTHBNWUJUPLAFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)O.C[N+](C)(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
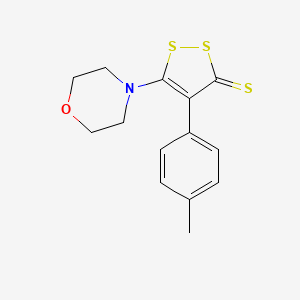
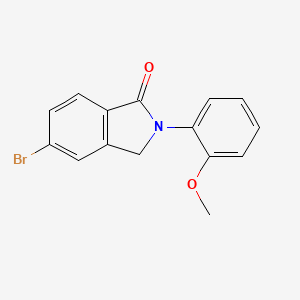
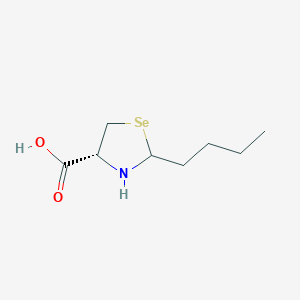
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
silane](/img/structure/B14177507.png)
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
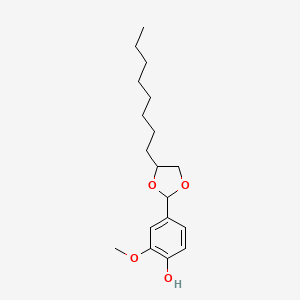
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)
